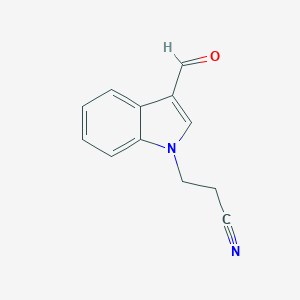

3-(3-Formyl-1H-indol-1-yl)propanenitrile

描述

Overview of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry Research

Indole derivatives represent a critical class of heterocyclic compounds that have garnered immense attention from researchers for over a century. Their unique chemical properties and profound biological relevance have established them as indispensable motifs in the development of new medicines and synthetic methodologies.

The history of indole chemistry began in 1866 with its first isolation by Adolf von Baeyer. This discovery opened the door to understanding the structure of many important natural substances. The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, was soon identified as a "privileged structure" in medicinal chemistry. This term reflects the ability of the indole nucleus to bind to a wide variety of biological receptors with high affinity, making it a recurring motif in many pharmacologically active compounds. The development of synthetic methods, such as the Fischer, Bischler, and Vilsmeier-Haack reactions, has been pivotal in allowing chemists to access a diverse range of functionalized indoles, further cementing the scaffold's importance in chemical research.

The indole ring is a ubiquitous feature in nature, found in essential biomolecules and a vast number of secondary metabolites. It is the core of the amino acid tryptophan, which is a fundamental building block of proteins. Furthermore, crucial signaling molecules in humans, such as the neurotransmitter serotonin (B10506) and the hormone melatonin, are indole derivatives.

Beyond these primary metabolites, indole alkaloids represent a large and diverse family of natural products with over 4,100 known compounds, isolated from sources like plants, fungi, and marine organisms. Many of these alkaloids exhibit potent biological activities. Prominent examples include the anti-cancer agents vincristine (B1662923) and vinblastine, derived from the plant Catharanthus roseus, and the anti-hypertensive drug reserpine (B192253) from Rauwolfia serpentina. The widespread occurrence of these bioactive molecules continually inspires the exploration of new indole-based compounds in drug discovery programs.

Defining the Research Focus on 3-(3-Formyl-1H-indol-1-yl)propanenitrile

Current Gaps in the Academic Literature Pertaining to the Compound

A significant gap exists in the academic literature concerning this compound. Publicly accessible scientific databases and journals lack in-depth studies focusing specifically on this compound. uni.lu The primary areas where research is notably absent include:

Synthesis and Characterization: While the compound is commercially available, detailed and optimized synthetic routes, along with comprehensive characterization data (such as detailed NMR, IR, and mass spectrometry analysis, and X-ray crystallography), are not extensively reported in academic literature.

Chemical Reactivity: There is a lack of published research on the chemical reactivity of this compound. Studies exploring its behavior in various organic reactions, such as condensations, oxidations, reductions, and cycloadditions, would be valuable for synthetic chemists.

Biological Activity: The potential biological and pharmacological activities of this compound remain uninvestigated. Screening for various biological targets, such as enzymes or receptors, could reveal potential applications in medicinal chemistry. For instance, other indole-acrylonitrile derivatives have been investigated for their potential antitumor and antimicrobial properties. nih.govmdpi.comnih.gov

Applications in Materials Science: The utility of this compound as a building block for functional materials, such as organic dyes, polymers, or sensors, has not been explored. The presence of the chromophoric indole system and the reactive nitrile and formyl groups could be leveraged in this context.

In contrast, related compounds such as 3-cyanoacetyl indoles and other indole-propanenitrile derivatives have been more thoroughly investigated. These related compounds have been utilized as precursors for the synthesis of various heterocyclic systems and have been evaluated for their biological activities. researchgate.netnih.gov The lack of similar studies for this compound highlights a clear opportunity for future research to explore the potential of this specific indole derivative.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3-formylindol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWRGCLFZOWWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366271 | |

| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18109-11-0 | |

| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-formyl-1H-indol-1-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 3 Formyl 1h Indol 1 Yl Propanenitrile

Advanced Synthetic Routes and Reaction Mechanisms

The efficient synthesis of 3-(3-Formyl-1H-indol-1-yl)propanenitrile relies on high-yielding and regioselective reactions. Key to the synthesis is the selective formylation of the indole (B1671886) nucleus at the C3 position to produce indole-3-carbaldehyde, which serves as a crucial intermediate. Subsequently, the indole nitrogen is functionalized with the propanenitrile group.

Formylation Reactions for Indole-3-Carbaldehydes

The introduction of a formyl group onto the indole ring is a fundamental transformation in indole chemistry. The C3 position is the most nucleophilic and is therefore the typical site for electrophilic substitution.

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. numberanalytics.comorganic-chemistry.orgsid.ir The reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.org

The mechanism involves the following key steps:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org

Electrophilic Attack: The electron-rich C3 position of the indole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution. This step forms a sigma complex. numberanalytics.com

Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final indole-3-carbaldehyde. wikipedia.org

Optimization of the Vilsmeier-Haack reaction for indole systems is crucial to achieve high yields and selectivity. numberanalytics.com Factors such as the ratio of POCl₃ to DMF, reaction temperature, and the solvent can significantly influence the outcome. numberanalytics.com While generally highly regioselective for the C3 position in unsubstituted indoles, the reaction conditions can be tailored for various substituted indole substrates.

Table 1: Vilsmeier-Haack Reaction Parameters

| Parameter | Typical Condition/Reagent | Role in Reaction |

|---|---|---|

| Formylating Agent | N,N-Dimethylformamide (DMF) | Source of the formyl group |

| Activating Agent | Phosphorus oxychloride (POCl₃) | Reacts with DMF to form the Vilsmeier reagent |

| Substrate | Indole or substituted indole | The electron-rich heterocycle being formylated |

While the Vilsmeier-Haack reaction is robust, concerns over the use of harsh reagents like POCl₃ have spurred the development of alternative formylation methods. organic-chemistry.org These protocols often offer milder conditions and improved environmental compatibility.

One notable alternative is an iron-catalyzed C3-selective formylation. This method uses ferric chloride (FeCl₃) as an inexpensive and non-toxic catalyst, with formaldehyde (B43269) and aqueous ammonia (B1221849) as the formylating sources and air as the oxidant. organic-chemistry.org This process operates under mild conditions and provides good to excellent yields of 3-formylindoles. organic-chemistry.orgorganic-chemistry.org The reaction is believed to proceed through an imine intermediate, followed by a nucleophilic attack and electron transfer involving the iron catalyst and molecular oxygen. organic-chemistry.org

Other methods for C3-functionalization, though not always direct formylation, highlight the diverse strategies available. For instance, palladium-catalyzed C-H arylations can be directed to various positions of the indole ring, and under specific conditions, triflic acid can mediate a C3-regioselective hydroarylation, demonstrating the generation of an electrophilic indole at the C3 position. nih.govnih.gov

Table 2: Comparison of Formylation Methods for Indole

| Method | Reagents | Key Features | Regioselectivity |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Widely applicable, high yields | Excellent for C3 organic-chemistry.org |

| Iron-Catalyzed | Formaldehyde, aq. NH₃, FeCl₃, Air | Greener alternative, mild conditions | C3-selective organic-chemistry.orgorganic-chemistry.org |

| Duff Reaction | Hexamethylenetetramine, acid | Primarily for phenols, can be applied to some indoles | Variable |

Introduction of the Propanenitrile Moiety at the Indole N1 Position

Following the successful formylation at C3, the next step in synthesizing this compound is the introduction of the propanenitrile group at the indole nitrogen. This is typically achieved via N-alkylation.

N-alkylation of indoles can be challenging due to the competing reactivity of the C3 position, which is often more nucleophilic than the N1 position in the neutral indole. nih.gov However, upon deprotonation of the N-H bond with a base, the resulting indolide anion is highly nucleophilic at the nitrogen, favoring N-alkylation.

Common N-alkylation strategies involve:

Base-Mediated Alkylation: This classic approach requires deprotonating the indole nitrogen with a stoichiometric amount of a strong base (e.g., NaH, K₂CO₃) to form the indole anion. This anion then reacts with an alkylating agent, such as 3-chloropropanenitrile or acrylonitrile (B1666552) (via Michael addition), to form the N-alkylated product. google.com

Catalytic Alkylation: Modern methods often employ catalytic amounts of a base or a transition metal catalyst to achieve N-alkylation under milder conditions. google.com For instance, iridium-catalyzed reactions can achieve regio-selective N-alkylation of indolines using alcohols as alkylating agents. organic-chemistry.org Similarly, dinuclear zinc-ProPhenol complexes can catalyze the enantioselective N-alkylation of indoles with aldimines. nih.gov The choice of catalyst and ligand system can be crucial in controlling the regioselectivity between N- and C3-alkylation. nih.gov

For the synthesis of this compound, a Michael addition reaction using indole-3-carbaldehyde and acrylonitrile in the presence of a suitable base is a common and efficient route.

The term "cyanation" in this context refers more broadly to the introduction of a cyano-functionalized group rather than a direct cyanation of the indole ring itself. The propanenitrile moiety is typically introduced as a complete unit. However, understanding cyanation reactions is relevant to the broader field of nitrile synthesis in organic chemistry.

Transition-metal catalysis has become a powerful tool for forming C-CN bonds. researchgate.net For example, nickel-catalyzed deaminative cyanation can convert alkyl amines into alkyl nitriles using a zinc cyanide source. nih.gov Such methods allow for the late-stage introduction of the versatile nitrile group, which can be further transformed into other functionalities. nih.gov While not directly used to synthesize the target molecule via N-cyanation, these advanced methods are crucial for creating complex, nitrile-containing building blocks that could be used in other synthetic routes. researchgate.netnih.gov

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single reaction vessel. medjchem.comnih.gov These approaches minimize the need for intermediate purification steps, thereby saving time, resources, and reducing waste. rsc.orgnih.gov For the synthesis of polysubstituted indoles, MCRs are powerful tools for generating molecular diversity and complexity. nih.govnih.gov

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that occur sequentially in a single step without isolating intermediates. rsc.orgrsc.org Such reactions are highly valued for their ability to rapidly build molecular complexity from simple starting materials. rsc.org The synthesis of the this compound framework can be envisioned through a cascade sequence. For instance, a hypothetical one-pot, three-component reaction could involve an arylamine, an appropriate glyoxal (B1671930) derivative, and a nitrile-containing component, catalyzed by an acid, to form the functionalized indole core in a single operation. nih.govsemanticscholar.org

Strategies targeting complex indole polycycles often employ cascade reactions that may include cycloadditions, cyclizations, and transition-metal-catalyzed coupling reactions. rsc.orgrsc.org For example, a Knoevenagel condensation can initiate a sequence, leading to an intermediate that undergoes a subsequent intramolecular reaction to build a complex heterocyclic system. rsc.orgsemanticscholar.org While a specific cascade reaction for the title compound is not extensively detailed in the literature, the principles are well-established for analogous structures. A process could begin with the formation of the indole ring, followed by in-situ N-alkylation and C3-formylation in a coordinated sequence.

Green chemistry principles are increasingly being integrated into the synthesis of indole derivatives to enhance sustainability. researchgate.net These protocols focus on reducing or eliminating the use of hazardous substances, employing renewable feedstocks, and improving energy efficiency. openmedicinalchemistryjournal.comresearchgate.net Conventional methods for indole synthesis are gradually being replaced by greener alternatives that offer advantages in terms of environmental impact and economic viability. openmedicinalchemistryjournal.com

Key green approaches applicable to the synthesis of functionalized indoles include:

Microwave Irradiation: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. openmedicinalchemistryjournal.comresearchgate.net

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic and abundant nature. openmedicinalchemistryjournal.comresearchgate.net Ionic liquids are also used as environmentally benign reaction media. openmedicinalchemistryjournal.com

Solvent-Free Reactions: Conducting reactions without a solvent, often under microwave or thermal conditions, minimizes waste and simplifies product purification. openmedicinalchemistryjournal.comresearchgate.net This approach is both economical and environmentally friendly. openmedicinalchemistryjournal.com

Catalyst-Free Conditions: Some multicomponent reactions for preparing 3-substituted indoles can proceed efficiently without a catalyst, using promoters like polyethylene (B3416737) glycol, which serves as the reaction medium. openmedicinalchemistryjournal.com

| Green Chemistry Approach | Description | Advantages | Relevant Citations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate chemical reactions. | Reduced reaction times, increased yields, improved purity. | openmedicinalchemistryjournal.comresearchgate.net |

| Aqueous Media | Utilizing water as a solvent for the reaction. | Non-toxic, inexpensive, environmentally benign. | openmedicinalchemistryjournal.com |

| Solvent-Free Conditions | Reactions are carried out by mixing neat reactants, often with a solid catalyst. | Eliminates solvent waste, simplifies work-up, cost-effective. | openmedicinalchemistryjournal.comresearchgate.net |

| Nanocatalysts | Employing catalysts at the nanoscale for enhanced reactivity and selectivity. | High efficiency, reusability, mild reaction conditions. | openmedicinalchemistryjournal.com |

Stereoselective and Regioselective Synthesis Considerations

Achieving high selectivity is a critical challenge in the synthesis of polysubstituted indoles. Regioselectivity dictates the specific position of functional group attachment on the indole ring, while stereoselectivity controls the three-dimensional arrangement of atoms.

The synthesis of this compound requires precise control over the placement of two different substituents: the formyl group at the C3 position and the propanenitrile group at the N1 position.

C3-Formylation: The Vilsmeier-Haack reaction is a classic and highly reliable method for the regioselective formylation of indoles at the C3 position. orgsyn.orgresearchgate.net This reaction typically uses a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride. google.com The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position of the indole ring. Catalytic versions of this reaction have also been developed to improve its efficiency and mildness. orgsyn.org

N1-Alkylation: The introduction of the propanenitrile group at the indole nitrogen (N1) is an N-alkylation reaction. A common challenge in indole chemistry is controlling N- versus C-alkylation. mdpi.com To achieve selective N-alkylation, the indole is typically treated with a base (e.g., sodium hydride) to deprotonate the nitrogen, forming an indolide anion. This anion then acts as a nucleophile, reacting with an alkylating agent like 3-bromopropanenitrile. The choice of solvent and counter-ion can significantly influence the N/C selectivity.

While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for preparing chiral derivatives or more complex chiral molecules containing this scaffold. numberanalytics.com Enantioselective synthesis of N-alkylated indoles remains a challenge due to the relatively weak nucleophilicity of the indole nitrogen. mdpi.com

However, recent advances have demonstrated efficient catalytic methods for this purpose:

Asymmetric Catalysis: Chiral catalysts, including organocatalysts and organometallic complexes, can be used to induce stereoselectivity. mdpi.comnumberanalytics.com For instance, the enantioselective N-alkylation of indoles with aldimines has been achieved using a dinuclear zinc-ProPhenol complex, affording chiral N-alkylated indoles in good yields and with high enantiomeric ratios. nih.gov

Cascade Reactions: Organocatalytic cascade reactions can provide chiral N-alkylated polycyclic indoles in a single step. For example, a reaction between indole-2-carbaldehyde and an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst can generate complex tricyclic indole derivatives with high stereocontrol. mdpi.com

These methodologies provide a framework for the potential asymmetric synthesis of more complex, chiral analogues of this compound, should a specific stereoisomer be desired for pharmaceutical or other applications.

Scale-Up and Process Optimization in Academic Synthesis

Translating a synthetic route from a small, exploratory scale (milligrams) to a larger, preparative scale (grams or more) is a critical step in chemical research. nih.gov This process, known as scale-up, often reveals challenges not apparent in initial studies, such as issues with heat transfer, reaction time, and purification.

For the synthesis of functionalized indoles, several studies have successfully demonstrated scalability. For example, a methodology for producing polysubstituted indoles was scaled up to the 50 mmol level, yielding over 9 grams of the desired product in excellent yield (84%). nih.gov Such success in scaling up is often the result of careful process optimization.

Key aspects of optimization include:

Catalyst Loading: Reducing the amount of catalyst needed while maintaining high yield is crucial for cost-effectiveness and reducing potential metal contamination in the final product. researchgate.net

Reaction Conditions: Adjusting temperature, concentration, and reaction time can significantly impact the efficiency and selectivity of the reaction on a larger scale.

Purification: Methods like flash column chromatography, which are common on a small scale, can become impractical for large quantities. Developing procedures based on crystallization or simple filtration is often necessary for efficient large-scale purification. researchgate.net

| Parameter | Small-Scale Synthesis (e.g., 0.5 mmol) | Scaled-Up Synthesis (e.g., 50 mmol) | Considerations for Optimization | Relevant Citations |

|---|---|---|---|---|

| Reactant Quantity | Milligram quantities | Gram to multi-gram quantities | Ensuring accurate stoichiometry and managing exotherms. | nih.gov |

| Catalyst Loading | Often higher (e.g., 5-10 mol%) | Minimized (e.g., 0.5-1 mol%) for cost and efficiency. | Balancing reaction rate and catalyst cost/availability. | researchgate.net |

| Solvent Volume | Relatively high dilution | Concentration may be increased to improve throughput. | Solubility of reagents and products, mixing efficiency. | nih.gov |

| Purification Method | Column chromatography | Crystallization, precipitation, or filtration. | Efficiency, solvent usage, and time required for purification. | researchgate.net |

The ability to perform a reaction on a gram-scale using low catalyst loadings makes a protocol robust and potentially applicable in industrial settings. researchgate.net

Development of Gram-Scale and Kilogram-Scale Procedures

Scaling the synthesis of this compound from laboratory benchtop to gram- and kilogram-scale production requires careful consideration of reaction parameters to ensure safety, efficiency, and product quality. While specific large-scale synthesis data for this exact molecule is not extensively published, procedures for analogous N-alkylation of indoles can be adapted.

Gram-Scale Synthesis: At the gram scale, the reaction can be conveniently carried out in standard laboratory glassware. A typical procedure involves stirring indole-3-carbaldehyde with a slight excess of acrylonitrile and a base in DMF at room or slightly elevated temperatures for several hours. sigmaaldrich.com The progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, often by pouring it into water to precipitate the product, which is then collected by filtration and purified. This scale allows for straightforward purification via flash column chromatography.

Kilogram-Scale Procedures: Transitioning to kilogram-scale necessitates modifications to address challenges such as heat management, reagent addition, and material handling.

Reaction Vessel: Jacketed glass-lined or stainless steel reactors are used to control the reaction temperature, as the alkylation can be exothermic.

Reagent Addition: Controlled addition of acrylonitrile may be required to manage the reaction rate and temperature.

Work-up and Isolation: Quenching the reaction by adding the mixture to a large volume of water requires appropriately sized vessels and filtration equipment (e.g., a Nutsche filter).

Purification: At this scale, purification by column chromatography becomes less practical. Crystallization is the preferred method for isolating the final product in high purity. Selecting an appropriate solvent system for crystallization is a critical development step.

| Parameter | Gram-Scale Procedure | Kilogram-Scale Procedure |

| Equipment | Round-bottom flask, magnetic stirrer | Jacketed reactor, overhead stirrer |

| Heat Control | Heating mantle / oil bath | Reactor jacket with heating/cooling fluid |

| Work-up | Precipitation in water, filtration | Quenching in large tank, Nutsche filter |

| Purification | Flash column chromatography | Recrystallization |

Economic and Environmental Viability of Synthetic Routes

The economic and environmental viability of synthesizing this compound is influenced by the cost of raw materials, energy consumption, and waste generation.

Economic Considerations:

Starting Materials: Indole-3-carbaldehyde is a readily available and relatively inexpensive starting material, which is favorable for economic viability. Acrylonitrile is also a common industrial chemical.

Reagents and Solvents: The use of common bases like K₂CO₃ and solvents like acetonitrile (B52724) or DMF contributes to a moderately low reagent cost. However, the cost of DMF and its subsequent disposal or recycling can be a significant factor.

Process Simplicity: The synthesis is typically a one-step process, which simplifies manufacturing and reduces costs associated with labor and equipment usage compared to multi-step syntheses.

Environmental Viability:

Solvent Choice: DMF is a highly effective solvent for this reaction but is under scrutiny due to its toxicity. Greener alternatives like dimethyl sulfoxide (B87167) (DMSO) or more benign solvents are often explored in modern process development.

Catalyst: The use of a simple inorganic base as a catalyst is environmentally preferable to heavy metal catalysts that can lead to toxic waste streams.

Waste Management: The primary waste stream consists of the solvent and inorganic salts from the base and work-up procedure. Aqueous waste must be treated before disposal. Developing a process that allows for solvent recycling can significantly improve the environmental profile.

Atom Economy: The Michael addition reaction generally has good atom economy, as all atoms from the reactants are incorporated into the product, with the base acting catalytically.

Purity and Impurity Profiling in Synthetic Batches

Ensuring the purity of this compound is critical, particularly for its use as a chemical intermediate. Impurity profiling involves identifying and quantifying unwanted substances in the final product.

Common impurities may include:

Unreacted indole-3-carbaldehyde.

Polymerized acrylonitrile.

Side-products from the reaction of the formyl group.

Residual solvents such as DMF or acetonitrile.

| Potential Impurity | Origin | Method of Detection |

| Indole-3-carbaldehyde | Unreacted starting material | HPLC, GC-MS, TLC |

| Acrylonitrile polymer | Side reaction of excess reagent | NMR, IR |

| Michael Adduct of water | Hydrolysis during work-up | LC-MS |

| Residual DMF/Acetonitrile | Trapped solvent from reaction | 1H NMR, GC Headspace |

Identification and Resolution of Contradictions in Spectroscopic Data

The structural elucidation of this compound relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While "contradictions" are uncommon, careful analysis is required to correctly interpret the data and rule out alternative structures.

Spectroscopic Data Table (Predicted/Typical Values):

| Technique | Data | Interpretation |

|---|---|---|

| ¹H NMR | δ ~10.0 (s, 1H), δ ~8.3 (s, 1H), δ 7.2-8.1 (m, 4H), δ 4.6 (t, 2H), δ 3.0 (t, 2H) | Aldehyde proton (CHO), Indole C2-H, Aromatic protons, N-CH₂, CH₂-CN |

| ¹³C NMR | δ ~185, δ ~138, δ ~118-137, δ ~117, δ ~40, δ ~18 | Aldehyde C=O, Indole C2, Aromatic carbons, Nitrile C≡N, N-CH₂, CH₂-CN |

| Mass Spec (ESI+) | m/z 199.08 [M+H]⁺ | Confirms molecular weight of 198.22 g/mol |

| IR (cm⁻¹) | ~2250 (C≡N), ~1670 (C=O) | Nitrile stretch, Aldehyde carbonyl stretch |

A potential point of ambiguity in the ¹H NMR spectrum could be the precise assignment of the four protons in the congested aromatic region (δ 7.2-8.1 ppm). Two-dimensional NMR techniques, such as COSY and HSQC, are employed to resolve these assignments unambiguously. Furthermore, the presence of rotational isomers (rotamers) around the N-CH₂ bond could potentially lead to peak broadening or the appearance of multiple sets of signals, although this is less common for a flexible chain like propanenitrile.

Chromatographic Purification Techniques for Synthetic Intermediates and Final Product

Chromatography is an essential tool for the purification of this compound, especially at the lab scale, and for the analysis of its purity.

Flash Column Chromatography: This is the most common method for purifying the compound on a milligram to multi-gram scale.

Stationary Phase: Silica gel (SiO₂) is typically used.

Mobile Phase: A solvent system of varying polarity is used to elute the compounds. A gradient of ethyl acetate (B1210297) in hexane (B92381) (or petroleum ether) is often effective. The higher polarity of the formyl group compared to a simple N-alkyl indole means a higher proportion of the polar solvent is generally required for elution.

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used for analytical purposes to determine the purity of the final product and to quantify impurities. It can also be used for purification on a preparative scale (prep-HPLC) for obtaining highly pure samples.

Reverse-Phase HPLC: A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). This is the standard method for purity analysis.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of the reaction progress and for selecting a suitable solvent system for flash chromatography. The compound can be visualized under UV light due to the indole chromophore.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative purification (mg to g scale) |

| Reverse-Phase HPLC | C18-bonded silica | Acetonitrile/Water gradient | Purity analysis, impurity quantification |

| Thin-Layer Chromatography | Silica Gel on aluminum | Hexane/Ethyl Acetate | Reaction monitoring, solvent screening |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved, offering deep insights into the connectivity and spatial arrangement of atoms within 3-(3-Formyl-1H-indol-1-yl)propanenitrile.

High-Field 1D NMR (¹H NMR, ¹³C NMR) Analyses

High-field 1D NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic region of the spectrum is expected to show distinct signals for the protons on the indole (B1671886) ring. The proton at position 2 of the indole (H-2) would likely appear as a singlet at a downfield chemical shift due to the influence of the adjacent nitrogen and the formyl group. The protons on the benzene (B151609) ring portion (H-4, H-5, H-6, and H-7) would present as a more complex pattern of doublets and triplets, characteristic of a substituted benzene ring. The aldehydic proton of the formyl group is anticipated to be a sharp singlet, significantly shifted downfield. The aliphatic protons of the propanenitrile side chain attached to the indole nitrogen would appear as two triplets, corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-CN).

The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms within the molecule. The carbonyl carbon of the formyl group is expected to have the most downfield chemical shift. The carbon of the nitrile group (-C≡N) will also have a characteristic downfield shift. The spectrum will further display signals for the eight carbon atoms of the indole ring system and the two methylene carbons of the propanenitrile chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-C=O | 9.5 - 10.5 | Singlet |

| H-2 | 8.0 - 8.5 | Singlet |

| H-4 | 7.5 - 8.0 | Doublet |

| H-7 | 7.2 - 7.6 | Doublet |

| H-5 / H-6 | 7.0 - 7.4 | Multiplet |

| N-CH₂ | 4.2 - 4.6 | Triplet |

| CH₂-CN | 2.8 - 3.2 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C≡N | 115 - 125 |

| C-2 | 135 - 145 |

| C-7a | 130 - 140 |

| C-3a | 125 - 135 |

| C-4 | 120 - 130 |

| C-5 | 120 - 130 |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-3 | 110 - 120 |

| N-CH₂ | 40 - 50 |

| CH₂-CN | 15 - 25 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR and to elucidate the complete bonding network, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the benzene ring (H-4 with H-5, H-5 with H-6, etc.) and, crucially, between the two methylene groups of the propanenitrile side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and their attached carbons (¹H-¹³C). It allows for the unambiguous assignment of each protonated carbon by correlating the known proton shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary (non-protonated) carbons. For instance, the aldehydic proton could show a correlation to the C-3 carbon of the indole ring, and the protons of the N-CH₂ group would show correlations to the indole ring carbons (C-7a and C-2) and the other methylene carbon of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule. For example, NOESY could reveal through-space interactions between the formyl proton and the H-4 proton of the indole ring.

Elucidation of Conformational Isomerism, particularly regarding the formyl group

The formyl group attached to the indole ring at the C-3 position can exhibit conformational isomerism due to restricted rotation around the C3-C(O) single bond. This can lead to the existence of two planar conformers: the s-trans (or anti) and s-cis (or syn) isomers, where the carbonyl oxygen is pointing away from or towards the C-2 position of the indole ring, respectively.

This conformational isomerism can often be observed in NMR spectroscopy, potentially as a doubling of certain signals in the ¹H or ¹³C NMR spectra, especially at low temperatures where the interconversion between the conformers is slow on the NMR timescale. The relative populations of the two conformers can be estimated from the integration of their respective signals. NOESY experiments can be particularly insightful in distinguishing between the conformers by observing specific through-space interactions. For example, in the s-cis conformer, a NOE between the formyl proton and the H-2 proton would be expected, whereas in the s-trans conformer, a NOE between the formyl proton and the H-4 proton would be more likely.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound (C₁₂H₁₀N₂O). The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 199.0866 | (To be determined experimentally) |

| [M+Na]⁺ | 221.0685 | (To be determined experimentally) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and moderately polar molecules like this compound, typically causing minimal fragmentation. In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected.

By increasing the collision energy in the mass spectrometer (tandem MS or MS/MS), controlled fragmentation of the parent ion can be induced. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of the propanenitrile side chain or cleavage of the formyl group, leading to fragment ions that can be used to piece together the molecular structure and confirm the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry, coupled with chromatographic separation, serves as a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and providing insights into its structure.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound would typically be introduced into the instrument after dissolution in a suitable volatile solvent. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer. The mass spectrum of the parent compound, indole-3-carboxaldehyde (B46971), shows a prominent molecular ion peak (M+) and characteristic fragmentation patterns. hmdb.cahmdb.canist.gov The fragmentation of this compound is expected to be influenced by the stable indole core and the attached functional groups. The molecular ion peak (M+) should be observable, and key fragmentation pathways would likely involve the propanenitrile side chain and the formyl group. A primary fragmentation would be the loss of the propanenitrile side chain, leading to a significant fragment ion corresponding to the indole-3-carboxaldehyde cation. Further fragmentation of the indole ring system itself is also anticipated. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of moderately polar and thermally labile compounds like many indole derivatives. mdpi.comnih.gov In a typical LC-MS analysis of this compound, reversed-phase chromatography would be employed to separate the compound from non-volatile impurities. The eluent would then be introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. In positive ion mode, the protonated molecule [M+H]+ would be the predominant species observed, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ ion would induce fragmentation, providing further structural information. Expected fragmentation patterns in MS/MS would include the neutral loss of acrylonitrile (B1666552) (CH2=CHCN) from the propanenitrile side chain, as well as cleavages around the formyl group and within the indole ring structure. tsijournals.comscirp.org The fragmentation of the indole nucleus itself often involves the loss of HCN. scirp.org

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Key Ions (m/z) | Interpretation |

| GC-MS | Electron Impact (EI) | 198 | Molecular Ion [M]+ |

| 145 | [M - C3H3N]+ (Loss of propanenitrile side chain) | ||

| 117 | [M - C3H3N - CO]+ (Subsequent loss of CO) | ||

| 89 | Characteristic indole fragment | ||

| LC-MS | Electrospray (ESI+) | 199 | Protonated Molecule [M+H]+ |

| 145 | Fragment from loss of acrylonitrile |

Note: This is a predictive table based on the analysis of related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a combination of the characteristic absorption bands for the indole ring, the aldehyde, and the nitrile functionalities.

The key diagnostic absorption bands can be predicted by examining the spectra of its constituent parts: indole-3-carboxaldehyde and a propanenitrile side chain.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹, which is characteristic of the nitrile group.

Aldehyde (C=O) Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the aromatic aldehyde will appear in the range of 1700-1680 cm⁻¹.

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the indole ring.

C-H Stretches: The aromatic C-H stretching vibrations will be observed as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the propanenitrile side chain will appear just below 3000 cm⁻¹.

Indole N-H Stretch: Since the indole nitrogen is substituted (N-alkylated), the characteristic N-H stretching band typically seen around 3400-3300 cm⁻¹ for unsubstituted indoles will be absent.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2260-2240 | Medium, Sharp |

| Aldehyde | C=O Stretch | 1700-1680 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600-1450 | Variable |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The UV-Vis spectrum of this compound is dominated by the electronic structure of the indole-3-carboxaldehyde chromophore. The propanenitrile side chain, being a saturated aliphatic group, does not significantly absorb in the near-UV and visible regions. documentsdelivered.com

The indole ring system itself exhibits characteristic absorption bands. The presence of the conjugated formyl group at the 3-position of the indole ring causes a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted indole. The spectrum is expected to show strong absorptions corresponding to π → π* electronic transitions within the conjugated aromatic system. For indole-3-carboxaldehyde, a maximum absorption (λmax) is reported around 296 nm. hmdb.ca The N-alkylation with the propanenitrile group is not expected to significantly alter the position of the main absorption bands, as it does not extend the conjugation of the primary chromophore. The solvent used for analysis can influence the exact position of the absorption maxima.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Indole-3-carboxaldehyde | π → π | ~245 |

| π → π | ~260 | |

| π → π* | ~296 |

Note: λmax values are approximate and can vary with the solvent.

Chromatographic Techniques for Purity Determination and Mixture Analysis

Chromatographic methods are paramount for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed. hmdb.caresearchgate.net

A standard setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often with a small amount of acid like formic or acetic acid to ensure good peak shape). scirp.org The separation is based on the differential partitioning of the compound and any impurities between the nonpolar stationary phase and the polar mobile phase. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

The use of a Diode Array Detector (DAD) allows for the acquisition of the UV-Vis spectrum of the eluting peaks. This provides two key benefits:

Purity Assessment: The purity of the main peak can be assessed by comparing the UV-Vis spectra across the peak. A pure compound should exhibit a consistent spectrum.

Impurity Identification: The UV-Vis spectra of any impurity peaks can give clues about their chemical nature, particularly if they contain a chromophore.

The percentage purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

For obtaining highly pure samples of this compound for further studies, preparative HPLC is the method of choice. nih.gov The principles are the same as analytical HPLC, but it is performed on a larger scale. This involves using wider diameter columns packed with larger particle size stationary phases to accommodate larger sample loads. hmdb.canist.govdocumentsdelivered.com The mobile phase composition and gradient profile are often optimized at the analytical scale before being transferred to the preparative system. Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is removed to yield the purified product.

Gas chromatography (GC) can be used to assess the purity of this compound, provided the compound is sufficiently volatile and thermally stable. frontiersin.org The analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (like helium or nitrogen) through a capillary column. oup.com The column contains a stationary phase that separates components based on their boiling points and interactions with the phase. A flame ionization detector (FID) is commonly used for detection, providing a response that is proportional to the mass of the carbon-containing analyte. The purity is determined by comparing the peak area of the main component to the total peak area. For indole derivatives, derivatization is sometimes employed to increase volatility and improve peak shape. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This process provides the percentage of each element present, which is then compared against the theoretical values calculated from the compound's molecular formula to verify its purity and composition.

For this compound, the molecular formula is C₁₂H₁₀N₂O. The molecular weight is 198.22 g/mol . Based on this formula, the theoretical elemental composition can be calculated. While specific experimental results from research studies are not available, the table below presents the expected theoretical values.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 72.71 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.09 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.13 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.07 |

| Total | | | | 198.22 | 100.00 |

Solid-State Characterization Techniques

Solid-state characterization techniques are crucial for understanding the physical properties of a crystalline or amorphous solid. These methods provide information on crystal structure, morphology, and thermal stability.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. When a beam of X-rays interacts with a crystal, it diffracts into specific directions, producing a unique diffraction pattern. This pattern provides information about the crystal lattice, unit cell dimensions, and the arrangement of atoms.

No specific single-crystal or powder XRD data has been published for this compound. However, studies on structurally related indole derivatives demonstrate the utility of this technique. For instance, X-ray diffraction analysis has been used to confirm the structures of other complex indole compounds, providing precise data on bond lengths, bond angles, and crystal packing. Such an analysis for the title compound would definitively confirm its three-dimensional structure and reveal intermolecular interactions in the solid state.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are imaging techniques used to investigate the surface morphology and topography of a material at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): This technique uses a focused beam of electrons to scan the surface of a sample, generating images that reveal information about its surface topography, composition, and texture.

Atomic Force Microscopy (AFM): This method uses a sharp probe to scan the sample surface, providing a three-dimensional topographical map with very high resolution.

Specific SEM or AFM studies focused on this compound are not available in the reviewed literature. These analyses would be valuable for characterizing the particle size, shape, and surface features of the solid material, which are important properties in materials science and pharmaceutical development.

Thermal Analysis (TGA, DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of a material and to study its decomposition profile. The resulting data indicates the temperatures at which the material degrades.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and crystallization events.

No experimental TGA or DSC data for this compound has been reported. A DSC analysis would precisely determine its melting point and identify any polymorphic transitions, while a TGA analysis would establish its thermal stability and decomposition pattern.

Chemical Reactivity and Transformation Studies of 3 3 Formyl 1h Indol 1 Yl Propanenitrile

Reactions at the Formyl Group

The formyl group (an aldehyde) attached to the electron-rich indole (B1671886) ring exhibits typical electrophilic character and is a focal point for numerous synthetic modifications. Its reactivity is central to the elaboration of the molecular scaffold.

The formyl group of indole-3-carbaldehyde analogues can be readily oxidized to the corresponding carboxylic acid. wikipedia.org This transformation is a common step in the synthesis of various indole-containing compounds. The oxidation of aldehydes to carboxylic acids can be achieved using a variety of common oxidizing agents. ncert.nic.in

Standard reagents for this conversion include:

Potassium permanganate (B83412) (KMnO₄)

Potassium dichromate (K₂Cr₂O₇)

Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) libretexts.org

For a substrate like 3-(3-Formyl-1H-indol-1-yl)propanenitrile, treatment with such reagents would yield 3-(3-Carboxy-1H-indol-1-yl)propanenitrile. The reaction involves the conversion of the aldehyde group to a carboxylic acid functional group while typically leaving the nitrile and the indole ring intact, provided the conditions are controlled. In biological systems, enzymes such as aldehyde oxidases can also catalyze the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. researchgate.netnih.govnih.gov

The formyl group is readily reduced to a primary alcohol (a hydroxymethyl group). This is a fundamental transformation in organic synthesis. For indole-3-aldehydes, common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. britannica.comgoogle.com The reaction with sodium borohydride, for instance, would convert this compound to 3-(3-(Hydroxymethyl)-1H-indol-1-yl)propanenitrile. This method is widely used due to its mild conditions and high yields. google.com

Complete reduction of the formyl group to a methyl group can also be accomplished, though it requires more forceful conditions. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). These reactions would yield 3-(3-Methyl-1H-indol-1-yl)propanenitrile.

The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions that form new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org Indole-3-carbaldehydes are common substrates for this reaction, yielding α,β-unsaturated products. acgpubs.orgacgpubs.orgresearchgate.net For this compound, reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would produce various substituted acrylonitriles. A study on similar 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives showed they readily undergo Knoevenagel condensation with imidazolidine-2,4-dione. amazonaws.com

| Indole Substrate | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Indole-3-carboxaldehyde (B46971) | Thiobarbituric acid | Piperidine (B6355638)/Ethanol | Substituted enone | wikipedia.org |

| 1-Methylindole-3-carboxaldehyde | Thiophene-3-acetonitrile | Base-catalyzed | (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile | amazonaws.com |

| 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide | Imidazolidine-2,4-dione | Triethylamine/Methanol | α,β-unsaturated N-substituted indole derivative | amazonaws.com |

| Indole-3-carboxaldehyde | Malononitrile | - | Substituted indole-3-yl derivative | acgpubs.org |

Wittig Reaction: The Wittig reaction is another cornerstone of C-C bond formation, converting aldehydes and ketones to alkenes using a phosphonium (B103445) ylide. While specific studies on the Wittig reaction of this compound are not prevalent, the reactivity of the indole-3-carbaldehyde moiety is well-established. The reaction involves the attack of the ylide on the aldehyde carbonyl, proceeding through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. Research on related indole-carbaldehydes has shown successful intramolecular Wittig reactions to form complex heterocyclic systems like pyrroloquinolines. arkat-usa.org

The carbonyl group readily reacts with nitrogen nucleophiles to form carbon-nitrogen double bonds.

Imines (Schiff Bases): The reaction of the formyl group with primary amines yields imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. organic-chemistry.org Reacting this compound with a primary amine (R-NH₂) would result in the formation of the corresponding N-substituted imine derivative, 3-(3-((R-imino)methyl)-1H-indol-1-yl)propanenitrile.

Oximes: Aldehydes react with hydroxylamine (B1172632) (NH₂OH) to form oximes. Studies have detailed the synthesis of various N-substituted indole-3-carboxaldehyde oximes from their corresponding aldehydes by reacting them with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521). mdpi.comresearchgate.netmdpi.com This reaction can be performed in solution or using solvent-free mechanochemical methods. mdpi.comsigmaaldrich.com The reaction of this compound with hydroxylamine would produce 3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propanenitrile. These oxime derivatives can exist as syn and anti isomers. mdpi.com

Reactions Involving the Nitrile Group

The propanenitrile side chain offers another site for chemical modification, primarily through reactions of the cyano group.

The hydrolysis of a nitrile is a common method for preparing amides and carboxylic acids. lumenlearning.com The reaction can be catalyzed by either acid or base, and the final product depends on the conditions used. libretexts.orgchemistrysteps.comjove.com

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid (e.g., HCl or H₂SO₄), the nitrile group of this compound is first protonated, which increases the electrophilicity of the carbon atom. lumenlearning.comyoutube.com Nucleophilic attack by water, followed by proton transfer and tautomerization, yields an amide intermediate: 3-(3-Formyl-1H-indol-1-yl)propanamide. jove.com Under continued heating in the acidic medium, this amide can undergo further hydrolysis to produce the corresponding carboxylic acid, 3-(3-Formyl-1H-indol-1-yl)propanoic acid, and an ammonium (B1175870) salt. chemistrysteps.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like aqueous sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the nitrile carbon. chemistrysteps.com This is followed by protonation from water to form an imidic acid, which tautomerizes to the amide intermediate. libretexts.org Further hydrolysis of the amide under basic conditions yields a carboxylate salt, such as sodium 3-(3-formyl-1H-indol-1-yl)propanoate. chemistrysteps.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.

| Starting Material | Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| This compound | Aqueous Acid (e.g., H₂SO₄), Heat | 3-(3-Formyl-1H-indol-1-yl)propanamide | 3-(3-Formyl-1H-indol-1-yl)propanoic acid | libretexts.orgjove.com |

| This compound | Aqueous Base (e.g., NaOH), Heat | 3-(3-Formyl-1H-indol-1-yl)propanamide | Sodium 3-(3-formyl-1H-indol-1-yl)propanoate (salt) | chemistrysteps.com |

Reduction to Amines

The structure of this compound offers two primary sites for reduction: the C3-formyl group and the terminal nitrile of the N1-substituent. The selective or exhaustive reduction of these groups yields corresponding alcohol and amine functionalities, which are valuable intermediates for further synthetic elaboration.

The formyl group at the C3 position can be reduced to a primary alcohol, 3-(3-(hydroxymethyl)-1H-indol-1-yl)propanenitrile, or further to a methyl group, 3-(3-methyl-1H-indol-1-yl)propanenitrile, using various reducing agents. More significantly, it can be converted to an amine via reductive amination. This process typically involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by reduction with agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The nitrile group of the propanenitrile side chain can be reduced to a primary amine, 3-(3-Formyl-1H-indol-1-yl)propan-1-amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C), often under hydrogen pressure. youtube.com Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. youtube.com

Simultaneous reduction of both the formyl and nitrile groups to their respective amines can be accomplished using powerful reducing agents like LiAlH₄ under forcing conditions, yielding 3-(3-(aminomethyl)-1H-indol-1-yl)propan-1-amine. The choice of reagent and reaction conditions determines the selectivity and outcome of the reduction, as summarized in the table below.

Table 1: Selective and Exhaustive Reduction Conditions

| Functional Group | Reagent/Conditions | Product |

| C3-Formyl | NaBH₄, MeOH | 3-(3-(Hydroxymethyl)-1H-indol-1-yl)propanenitrile |

| C3-Formyl | R-NH₂, NaBH₃CN | 3-(3-((Alkylamino)methyl)-1H-indol-1-yl)propanenitrile |

| N1-Propanenitrile | H₂, Raney Ni or PtO₂ | 3-(3-Formyl-1H-indol-1-yl)propan-1-amine |

| N1-Propanenitrile | LiAlH₄, THF/Et₂O | 3-(3-Formyl-1H-indol-1-yl)propan-1-amine |

| Both Groups | LiAlH₄ (excess), heat | 3-(3-(Aminomethyl)-1H-indol-1-yl)propan-1-amine |

Cycloaddition Reactions (e.g., Click Chemistry)

The concept of "click chemistry," introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The 1,3-dipolar cycloaddition is a cornerstone of this philosophy, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. wikipedia.orgorganic-chemistry.org

While this compound does not possess a native azide (B81097) or alkyne, its nitrile functionality can serve as a precursor or participant in cycloaddition reactions. For instance, the nitrile group can be chemically converted to an azide, which could then participate in CuAAC reactions with various alkynes.

More directly, nitrile functionalities can engage in base-mediated [3+2] cycloaddition reactions with nitrileimines (generated in situ from chlorohydrazones). This process serves as a practical "click" protocol for the synthesis of 5-aminopyrazoles. rsc.org Research on related substrates, such as 3-(1H-indol-3-yl)-3-oxopropanenitrile, has shown that this reaction proceeds selectively and rapidly at room temperature, fitting the criteria for a click reaction. rsc.org It is plausible that the nitrile group in this compound could undergo a similar transformation, reacting with a nitrileimine to form a 1,2,4-triazole (B32235) derivative, a common bioisostere in medicinal chemistry.

The C2-C3 double bond of the indole core itself can also act as a dipolarophile in [4+2] cycloaddition reactions, leading to the formation of fused ring systems, though this reactivity is less common and often requires specific activation. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring

The reactivity of the indole ring towards aromatic substitution is heavily dictated by the electronic nature and position of its substituents. In this compound, the C3-formyl group and the N1-propanenitrile group exert significant influence.

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr), with the C3 position being the most nucleophilic site. nih.govacs.org However, in the target molecule, the C3 position is already occupied. The presence of the electron-withdrawing formyl group at C3 deactivates the pyrrole (B145914) ring, particularly the C2 position, towards further electrophilic attack. Consequently, electrophilic substitution is directed towards the benzenoid ring (C4, C5, C6, and C7).

Nucleophilic aromatic substitution (SNAr) on the indole ring is much less common and typically requires the presence of a strong electron-withdrawing group (like a nitro group) and a good leaving group (like a halide) on the benzenoid ring. nii.ac.jp The subject molecule is not pre-activated for SNAr. However, nucleophilic functionalization can be achieved through alternative pathways like the aromatic Pummerer reaction. rsc.org

The C3-formyl group is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects (-R, -I). This withdrawal of electron density significantly reduces the nucleophilicity of the entire indole system, making SEAr reactions more sluggish compared to unsubstituted indole. mdpi.com This deactivation is most pronounced at the C2, C4, and C6 positions, which are ortho and para to the C3 position within the conjugated system.

The N1-propanenitrile group's influence is more subtle. While N-alkylation generally enhances reactivity, the distal nitrile group exerts a weak electron-withdrawing inductive effect, slightly tempering the ring's nucleophilicity. The combined effect of these two substituents is a moderately deactivated indole ring where electrophilic attack is steered away from the pyrrole moiety and towards the less deactivated positions of the benzene (B151609) ring, primarily C5 and C7. beilstein-journals.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Predicted Reactivity | Rationale |

| C2 | Highly Deactivated | Strong deactivating effect from adjacent C3-formyl group. |

| C4 | Deactivated | Ortho-like position relative to the C3-formyl group. |

| C5 | Favored | Meta-like position to the C3-formyl group; less deactivated. |

| C6 | Deactivated | Para-like position relative to the C3-formyl group. |

| C7 | Favored | Less sterically hindered and less electronically deactivated position. |

N-Functionalization of the Indole Nitrogen

The indole nitrogen in the title compound is already functionalized with a propanenitrile group. Further transformations can be carried out on this substituent to introduce new functionalities. The cyanoethylation of indoles is a known method to produce such N-propionitrile derivatives. nih.gov

The terminal nitrile group is a versatile chemical handle. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, yielding 3-(3-formyl-1H-indol-1-yl)propanoic acid. nih.gov This acid can then be subjected to standard carboxylic acid chemistry, such as esterification or conversion to an amide. Partial hydrolysis can also yield the corresponding propionamide (B166681) derivative. nih.gov As discussed in section 4.2.2, the nitrile can also be reduced to a primary amine, providing a flexible linker for the attachment of other molecular fragments.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. To engage this compound in these reactions, a leaving group, typically a halide (Br, I) or a triflate (OTf), must first be installed on the indole's benzenoid ring. This can be achieved via electrophilic halogenation (e.g., with NBS or I₂), which, as discussed, would likely occur at the C5 or C7 position.

Once the halogenated derivative is obtained, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org A 5- or 7-halo derivative of the title compound could be coupled with various alkynes using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. mdpi.comresearchgate.net This would provide access to a range of alkynyl-substituted indole derivatives.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming biaryl compounds by coupling an aryl halide with an arylboronic acid or ester. nih.govacs.org The 5- or 7-halo-3-formylindole derivative could be coupled with a wide array of boronic acids under catalysis by a palladium complex (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃). ias.ac.inrsc.org Studies have shown that even 3-formyl substituted indoles are suitable substrates for Suzuki coupling. rsc.org

Heck Reaction: This reaction forms a C-C bond between an aryl halide and an alkene. nih.govresearchgate.netrsc.orgorganic-chemistry.org The halogenated indole could be reacted with various alkenes (e.g., acrylates, styrenes) using a palladium catalyst like Pd(OAc)₂ to introduce a vinyl substituent onto the indole ring.

Table 3: Overview of Potential Cross-Coupling Reactions on a Halogenated Derivative

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Amine | Arylalkyne |

| Suzuki | Boronic Acid / Ester | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Biaryl |

| Heck | Alkene | Pd(OAc)₂ / Base | Arylalkene (Styrenyl) |

Functionalization at the Formyl and Nitrile Positions

The formyl and nitrile groups serve as primary sites for synthetic modification, allowing for the elaboration of the core structure into a diverse range of derivatives.

Reactions of the Formyl Group:

The aldehyde functionality at the C3 position is a versatile handle for numerous transformations, primarily involving nucleophilic addition to the carbonyl carbon.

Schiff Base Formation: The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is fundamental for introducing new nitrogen-containing substituents. For instance, reacting indole-3-carboxaldehyde derivatives with various substituted anilines or hydrazides in the presence of an acid catalyst typically yields the corresponding imine products in high yields. researchgate.netnih.govresearchgate.net This transformation is a cornerstone for synthesizing compounds with potential antimicrobial and antifungal activities. researchgate.netnih.gov

Knoevenagel Condensation: The compound can participate in Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate. acgpubs.orgresearchgate.net This base-catalyzed reaction extends the carbon chain at the C3 position, creating a new carbon-carbon double bond and introducing further functionality. The resulting α,β-unsaturated systems are valuable Michael acceptors for subsequent synthetic steps. researchgate.net Studies on indole-3-carboxaldehyde show that such condensations proceed efficiently, often catalyzed by bases like piperidine or even under greener conditions using agro-waste extracts. acgpubs.orgresearchgate.net

Oxime Formation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) converts the formyl group into an oxime. mdpi.commdpi.com This reaction can be performed under solvent-free mechanochemical conditions, offering a safer and more sustainable alternative to solution-phase methods. mdpi.com The resulting oximes can exist as syn and anti isomers, which may be interconverted under acidic conditions. mdpi.com

The table below summarizes typical condensation reactions involving the indole-3-carboxaldehyde moiety.

| Reactant | Reagent | Product Type | Typical Yield |

| Indole-3-carboxaldehyde | Substituted Anilines | Schiff Base (Imine) | Moderate to Good |

| Indole-3-carboxaldehyde | Thio/semicarbazides | Thio/semicarbazone | 67%–82% |

| Indole-3-carboxaldehyde | Malononitrile | 2-((1H-Indol-3-yl)methylene)malononitrile | 89% |

| Indole-3-carboxaldehyde | Hydroxylamine HCl | Indole-3-carboxaldehyde Oxime | ~95% |

This table presents data from reactions with indole-3-carboxaldehyde as a model for the reactivity of the formyl group in this compound. acgpubs.orgmdpi.comaku.edu.tr

Reactions of the Nitrile Group:

The nitrile group of the N1-propanenitrile side chain is generally less reactive than the formyl group. Its transformation typically requires more forcing conditions. Potential, though less commonly explored, reactions include:

Hydrolysis: Acidic or basic hydrolysis could convert the nitrile to a carboxylic acid (3-(3-formyl-1H-indol-1-yl)propanoic acid) or an amide intermediate.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride could transform the nitrile into a primary amine (3-(3-aminopropyl)-1H-indole-3-carboxaldehyde). However, these potent reducing agents would likely also reduce the formyl group to a hydroxymethyl group.

Direct Arylation and Alkylation of the Indole Core

With the N1 and C3 positions substituted, C-H functionalization of the indole core offers a direct route to more complex derivatives. The electronic properties of the existing substituents play a crucial role in directing these reactions. The formyl group at C3 is strongly electron-withdrawing, which deactivates the pyrrole ring (C2 position) towards electrophilic attack but can direct metal-catalyzed C-H activation to other positions.

Research has shown that the formyl group can act as a directing group in palladium-catalyzed C-H functionalization reactions. nih.gov Specifically, for N-alkylated indole-3-carboxaldehydes, this directing effect facilitates arylation at the C4 position of the indole ring. nih.gov The N-alkyl substituent is critical as it prevents potential side reactions, such as the migration of an acyl group, which has been observed in NH-free indoles. nih.gov

The general scheme for such a directed arylation is as follows:

N-Alkyl-indole-3-carboxaldehyde + Aryl Halide --(Pd catalyst)--> N-Alkyl-4-aryl-indole-3-carboxaldehyde

This palladium-catalyzed approach allows for the introduction of various aryl groups onto the benzene portion of the indole nucleus, a transformation that is difficult to achieve through classical electrophilic substitution.

The table below provides examples of directed C4-arylation on N-substituted indole-3-carboxaldehyde derivatives.

| N-Substituent | Arylating Agent | Catalyst System | Product | Yield |

| Methyl | 4-Iodoanisole | Pd(OAc)₂ / P(o-tol)₃ | 1-Methyl-4-(4-methoxyphenyl)indole-3-carbaldehyde | 79% |

| Benzyl | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / P(o-tol)₃ | 1-Benzyl-4-(4-nitrophenyl)indole-3-carbaldehyde | 70% |